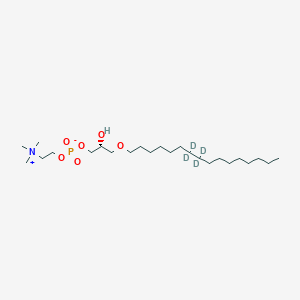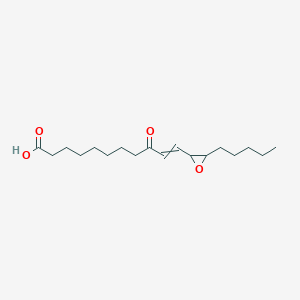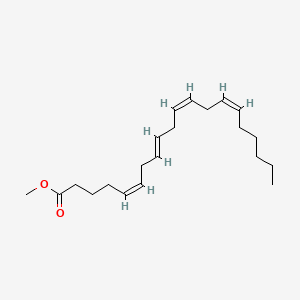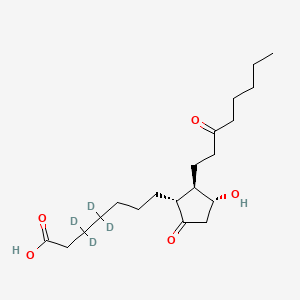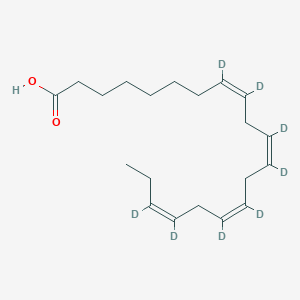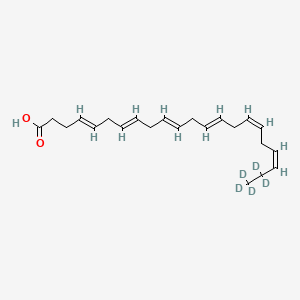
15(S)-HETE-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15(S)-HETE-d8, also known as 15(S)-hydroxyeicosatetraenoic acid-d8, is a deuterated analog of 15(S)-hydroxyeicosatetraenoic acid. This compound is a stable isotope-labeled derivative, which is often used in various scientific research applications to study the metabolism and biological effects of 15(S)-hydroxyeicosatetraenoic acid. The deuterium atoms in this compound replace the hydrogen atoms, making it useful for mass spectrometry and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15(S)-HETE-d8 typically involves the incorporation of deuterium atoms into the 15(S)-hydroxyeicosatetraenoic acid molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of 15(S)-hydroxyeicosatetraenoic acid. These precursors are then subjected to various chemical reactions to form the final deuterated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to achieve selective deuteration.
Purification Techniques: Employing chromatographic methods to purify the final product and remove any impurities or unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
15(S)-HETE-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used under controlled conditions to achieve selective oxidation.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride, used to reduce specific functional groups.
Substitution Reagents: Such as halogens or alkylating agents, used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy or keto derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
15(S)-HETE-d8 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used to trace the metabolic pathways of 15(S)-hydroxyeicosatetraenoic acid in biological systems.
Analytical Chemistry: Employed in mass spectrometry to quantify and identify 15(S)-hydroxyeicosatetraenoic acid and its metabolites.
Biological Research: Investigating the role of 15(S)-hydroxyeicosatetraenoic acid in various physiological and pathological processes, such as inflammation and cancer.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of 15(S)-hydroxyeicosatetraenoic acid in vivo.
Wirkmechanismus
The mechanism of action of 15(S)-HETE-d8 involves its interaction with specific molecular targets and pathways. As a deuterated analog, it mimics the behavior of 15(S)-hydroxyeicosatetraenoic acid, which is known to:
Bind to Receptors: Interact with specific receptors, such as peroxisome proliferator-activated receptors, to modulate gene expression.
Signal Transduction: Participate in signaling pathways that regulate cellular processes, including inflammation and cell proliferation.
Enzyme Inhibition: Inhibit or activate enzymes involved in the metabolism of fatty acids and eicosanoids.
Vergleich Mit ähnlichen Verbindungen
15(S)-HETE-d8 can be compared with other similar compounds, such as:
15(S)-HETE: The non-deuterated form, which shares similar biological activities but lacks the stable isotope labeling.
12(S)-HETE: Another hydroxyeicosatetraenoic acid with a different positional isomer, exhibiting distinct biological effects.
5(S)-HETE: A hydroxyeicosatetraenoic acid with a hydroxyl group at the 5th position, involved in different metabolic pathways.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical studies and metabolic tracing, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,13E,15S)-5,6,8,9,11,12,14,15-octadeuterio-15-hydroxyicosa-5,8,11,13-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1/i4D,5D,8D,9D,10D,11D,17D,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-JCAMWLGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C\C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)\[2H])/[2H])/CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
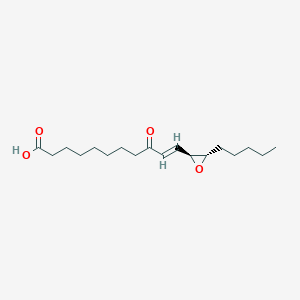
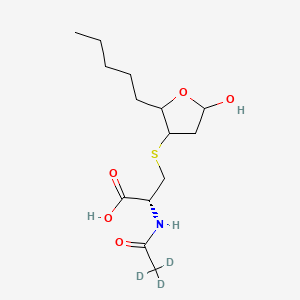
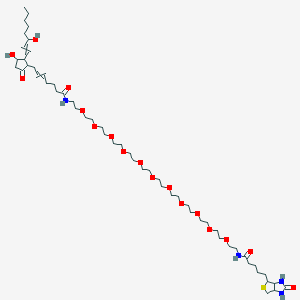
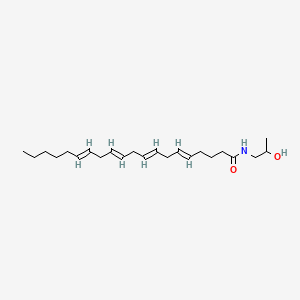
![2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767539.png)
![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)

